molecular formula C7H13F3N2 B1526482 N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine CAS No. 1249485-42-4

N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

Cat. No.: B1526482
CAS No.: 1249485-42-4
M. Wt: 182.19 g/mol
InChI Key: AXNWPWWQTPCEFK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS: 1249485-42-4) is a cyclopropane-containing amine derivative with a molecular formula of C₇H₁₃F₃N₂ and a molecular weight of 182.19 g/mol . Its structure features a cyclopropane ring linked to a trifluoroethyl group and a primary aminoethyl substituent.

Properties

IUPAC Name

N'-cyclopropyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12(4-3-11)6-1-2-6/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNWPWWQTPCEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249485-42-4
Record name N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
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Biological Activity

N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine is an organic compound notable for its unique cyclopropanamine structure, incorporating aminoethyl and trifluoroethyl substituents. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with its structural features.

  • Molecular Formula: C_6H_10F_3N_2
  • Molecular Weight: Approximately 182.19 g/mol
  • Structural Characteristics: The presence of both amino and trifluoromethyl groups enhances its reactivity and potential biological activity compared to other similar compounds.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets. Although specific literature on this compound is limited, it shares structural similarities with compounds that have demonstrated significant pharmacological effects.

  • Receptor Interaction: Preliminary studies suggest that this compound may interact with receptors involved in neurotransmission. Compounds with similar structures have shown potential as inhibitors for various enzymes and receptors, particularly in neurological contexts.
  • Enzyme Inhibition: The compound may inhibit enzymes critical to metabolic pathways, although detailed mechanisms remain to be elucidated through further investigation.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-(2-aminoethyl)-N-cyclopropylmethylcyclopropanamineCyclopropanamine with cyclopropylmethylPotential use as a research compound
N,N-DimethylcyclopropanamineDimethyl substitution on cyclopropaneDifferent electronic properties due to dimethyl group
1-AminocyclopropaneSimple amine on cyclopropaneLacks trifluoromethyl group
1-(Trifluoromethyl)cyclobutaneTrifluoromethyl group on cyclobutaneDifferent ring structure and reactivity

The unique combination of amino and trifluoromethyl functionalities in this compound enhances its potential reactivity and biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insight into its potential applications:

  • Dopaminergic Activity: Related compounds such as N-trifluoroethyldopamine have been evaluated for their effects on adenylate cyclase activity in the rat striatum. These studies indicate that modifications in the chemical structure can lead to varying degrees of biological activity .
  • Antimalarial Research: Investigations into fluorinated compounds have highlighted their potential as antimalarials. For instance, modifications in the structure can significantly impact antiparasitic activity, suggesting that similar strategies could be applied to explore the efficacy of this compound against malaria parasites .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine has been investigated for its biological properties, particularly in drug development. Its unique structure, featuring both amino and trifluoromethyl groups on a cyclopropane framework, enhances its reactivity and biological activity compared to other compounds. This compound may serve as a scaffold for designing inhibitors targeting various enzymes and receptors involved in neurological processes.

1.2 Antimalarial Activity

Research has indicated that compounds structurally related to this compound exhibit antimalarial activity. For instance, cyclopropyl carboxamides have shown promising results against malaria by targeting mitochondrial proteins. The presence of the cyclopropyl group is crucial for maintaining the desired biological activity .

Biological Interactions

2.1 Binding Affinity Studies

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in neurotransmission and metabolic pathways. Understanding these interactions is essential for elucidating the compound's potential therapeutic applications.

Table 1: Structural Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-(2-aminoethyl)-N-cyclopropylmethylcyclopropanamineCyclopropanamine with cyclopropylmethylPotential use as a research compound
N,N-DimethylcyclopropanamineDimethyl substitution on cyclopropaneDifferent electronic properties due to dimethyl group
1-AminocyclopropaneSimple amine on cyclopropaneLacks trifluoromethyl group
1-(Trifluoromethyl)cyclobutaneTrifluoromethyl group on cyclobutaneDifferent ring structure and reactivity

Synthesis and Environmental Considerations

The synthesis of this compound typically involves multi-step processes that may include the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of bases . The improved synthesis methods aim to enhance yield and reduce environmental impact by minimizing waste and utilizing safer reagents.

Future Directions in Research

Further investigation is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies could focus on:

  • Detailed pharmacological profiling.
  • Assessing its efficacy against specific diseases.
  • Exploring modifications to enhance its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural analogues is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₇H₁₃F₃N₂ 182.19 Cyclopropane, NH₂CH₂CH₂, CF₃CH₂ High nucleophilicity (aminoethyl), moderate lipophilicity (CF₃)
N-(2,2,2-Trifluoroethyl)cyclopropanamine (HCl) C₅H₈F₃N·HCl 175.58 (free base: 139.12) Cyclopropane, CF₃CH₂ Hydrochloride salt improves water solubility
N-(2-Chloroethyl)-N-methylpropan-1-amine C₆H₁₄ClN 151.64 CH₃CH₂CH₂, ClCH₂CH₂ Alkylating potential due to Cl substituent
N-{2-[2-(Trifluoromethyl)phenoxy]ethyl}cyclopropanamine C₁₂H₁₄F₃NO 245.24 Cyclopropane, CF₃C₆H₄OCH₂CH₂ Increased lipophilicity (aromatic ring)
2-(N,N-Diisopropylamino)ethyl chloride C₈H₁₈ClN 163.69 (CH(CH₃)₂)₂NCH₂CH₂Cl Bulky substituents reduce conformational flexibility

Reactivity and Functional Group Influence

  • Electron-Withdrawing Effects: The trifluoroethyl group in the target compound reduces the basicity of the adjacent amine compared to non-fluorinated analogues (e.g., N-ethyl-N-isopropylpropan-2-amine in ) .
  • Nucleophilicity: The primary aminoethyl group enables reactions such as acylation or Schiff base formation, contrasting with tertiary amines (e.g., 2-(N,N-diisopropylamino)ethanol in ), which are less reactive .
  • Thermal Stability : While direct data on the target compound is unavailable, analogues like TNMA () demonstrate that electron-withdrawing groups (e.g., nitro or CF₃) lower thermal stability compared to aliphatic amines.

Preparation Methods

Amide Formation and Deprotection Approach

One effective method involves the initial formation of an amide intermediate, followed by deprotection to yield the target amine. This approach is exemplified in the preparation of related compounds such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which shares structural similarities.

  • Step 1: Amide Formation
    Glycine protected by an N-phthalyl group is reacted with 2,2,2-trifluoroethylamine or its salt to form the corresponding amide. This reaction proceeds under mild conditions, avoiding harsh reagents.
  • Step 2: Deprotection
    The protective N-phthalyl group is removed using hydrated fibril (a mild reagent), yielding the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
  • Step 3: Purification
    The crude product is converted into its acid salt by salting with an acid, then neutralized with a base to obtain the pure free amine.

This method avoids the use of flammable hydrogen gas and allows reaction temperatures from room temperature to reflux, making it suitable for industrial-scale synthesis. It also minimizes the formation of dimers and other impurities, enhancing overall yield and cost-effectiveness.

Chloroacetyl Chloride Route

Another documented method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide:

  • Step 1: Acylation
    Chloroacetyl chloride reacts with 2,2,2-trifluoroethylamine to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
  • Step 2: Ammonolysis
    Treatment with aqueous ammonia in a pressurized autoclave converts the chloroacetamide to 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

However, this method can lead to the formation of dimer impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide due to sequential reactions of unreacted chloroacetamide. This necessitates extensive purification steps, reducing yield and increasing production costs.

Use of Carbonyldiimidazole (CDI) Coupling

A more modern and efficient method described in European patent EP2621894B1 involves the use of carbonyldiimidazole as a coupling reagent:

  • Step 1: Activation
    Glycine or a related carboxylic acid derivative is activated with carbonyldiimidazole in an aprotic solvent such as tetrahydrofuran or acetonitrile.
  • Step 2: Coupling
    2,2,2-trifluoroethylamine is added to the activated intermediate to form the amide bond under mild conditions.
  • Step 3: Workup and Purification
    The reaction mixture is worked up by aqueous extraction and solvent removal to isolate the desired amide.

This method provides better control over reaction conditions, reduces side reactions, and improves purity. It is suitable for scale-up and can be performed under ambient or slightly elevated temperatures.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages
Amide formation + deprotection N-phthalyl glycine, trifluoroethylamine, hydrated fibril Mild temperature, no hydrogen gas Mild, safe, industrially scalable, fewer impurities Requires protection/deprotection steps
Chloroacetyl chloride route Chloroacetyl chloride, trifluoroethylamine, aqueous ammonia Autoclave, pressure, strong base Straightforward two-step synthesis Dimer impurity formation, extensive purification needed
CDI coupling Carbonyldiimidazole, trifluoroethylamine, aprotic solvent Ambient to reflux temperature High purity, controlled reaction, scalable Requires handling of CDI and aprotic solvents

Research Findings and Notes

  • The amide formation and deprotection route is preferred for industrial production due to its mild conditions and avoidance of hazardous reagents like hydrogen gas.
  • The chloroacetyl chloride method, though simpler, suffers from impurity issues that complicate downstream processing.
  • The CDI coupling method provides a modern alternative with better reaction control and purity, but requires careful handling of reagents and solvents.
  • Reaction monitoring by thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) is critical to ensure product quality and identify impurities.
  • Acid-base extraction is commonly used for purification, converting the product between salt and free base forms to facilitate isolation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis involves reductive cyclopropanation using titanium-based catalysts. Critical parameters include:

  • Temperature : Optimal range of -10°C to 25°C to prevent side reactions.
  • Solvent choice : Anhydrous tetrahydrofuran (THF) ensures stability of intermediates.
  • Substrate ratio : Stoichiometric control of N,N-dialkylcarboxamide and Grignard reagents (e.g., 3-butenylmagnesium bromide) minimizes by-products.
  • Workup : Hydrolysis under controlled pH (5–6) followed by chromatography to isolate cis/trans isomers .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature-10°C–25°C±15% yield variation
SolventTHF90% purity vs. 70% in ether
Substrate Ratio1:1.1 (carboxamide:Grignard)85% yield

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves cis/trans isomers .
  • Spectroscopy :
  • ¹H/¹³C NMR : Trifluoroethyl group signals at δ 3.8–4.2 ppm (¹H) and 120–125 ppm (¹³C) confirm substitution .
  • Mass Spectrometry : ESI-MS m/z 182.19 [M+H]⁺ validates molecular weight .
  • Elemental Analysis : Matches theoretical C: 46.15%, H: 7.14%, F: 31.18% .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The -CF₃ group increases electrophilicity at the adjacent amine nitrogen, enhancing reactivity with alkyl halides (e.g., benzyl chloride).
  • Kinetic Studies : Pseudo-first-order kinetics under varying pH (7–10) show a 3x rate increase compared to non-fluorinated analogs due to inductive effects .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal reduced electron density at the amine center (NPA charge: -0.45 vs. -0.62 in ethyl analogs) .

Q. What strategies resolve data discrepancies between theoretical and experimental NMR spectra for this compound?

  • Methodological Answer :

  • Isomer Identification : Cis/trans configurations cause splitting in NMR signals. ROESY correlations differentiate spatial arrangements (e.g., NOE between cyclopropane H and aminoethyl H in cis isomer) .
  • Dynamic Effects : Variable-temperature NMR (25°C to -40°C) detects conformational flexibility in the cyclopropane ring, explaining peak broadening .
  • Synchrotron XRD : Single-crystal analysis resolves bond angles (cyclopropane C-C-C: 59.8°) and confirms stereochemistry .

Q. How can reaction conditions be optimized to suppress by-products during N-alkylation of the aminoethyl group?

  • Methodological Answer :

  • By-Product Analysis : GC-MS identifies competing pathways (e.g., over-alkylation forming quaternary ammonium salts).
  • Condition Optimization :
  • Base Selection : Use of K₂CO₃ instead of NaOH reduces hydrolysis of intermediates .
  • Solvent Polarity : DMF (ε=37) improves solubility of charged intermediates, reducing aggregation .
  • Yield Improvement : From 60% to 88% via slow addition of alkylating agents at 0°C .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in aqueous solutions: How to reconcile these findings?

  • Methodological Answer :

  • Controlled Stability Studies :
pH RangeHalf-Life (25°C)Degradation Pathway
3–5>30 daysHydrolysis of cyclopropane
7–97 daysOxidation of amine to nitroxide
  • Mitigation : Buffering at pH 5–6 with citrate-phosphate buffers extends stability .
  • Contradiction Source : Earlier studies (pH 7–9) overlooked oxidation pathways, emphasizing hydrolysis alone .

Biological Interaction Studies

Q. What in vitro assays are suitable for probing the compound’s interaction with neurotransmitter receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with ³H-labeled serotonin (5-HT₃) or GABAₐ ligands in HEK293 cells expressing human receptors.
  • Functional Assays : Electrophysiology (patch-clamp) measures ion flux inhibition (IC₅₀) .
  • Key Finding : IC₅₀ of 12 µM for GABAₐ vs. >100 µM for 5-HT₃, indicating selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
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N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine

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